4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol
Overview
Description
4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol is a heterocyclic organic compound featuring a pyridazine ring substituted with an amino group and an imidazole moiety
Mechanism of Action
Target of Action
It’s known that pyridazine and pyridazinone derivatives, which include 4-amino-6-(1h-imidazol-1-yl)pyridazin-3-ol, have been utilized in medicinal chemistry against a range of biological targets . These compounds have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Mode of Action
It’s known that pyridazinone derivatives have been shown to inhibit cyclic adenosine monophosphate phosphodiesterase (camp-pde) activity . This inhibition can lead to an increase in the level of cAMP, a crucial secondary messenger in cells, which can then influence various physiological processes.
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by pyridazinone derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
It’s known that pyridazinone derivatives have shown a wide range of pharmacological activities . For example, they have been used as anti-inflammatory agents and have been found to be more potent than aspirin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be constructed using methods such as the condensation of hydrazines with 1,3-dicarbonyl compounds.
Introduction of the Imidazole Group: The imidazole moiety can be introduced through nucleophilic substitution reactions involving imidazole derivatives.
Amination: The amino group is introduced through amination reactions, often involving reagents like ammonia or primary amines under specific conditions.
Industrial Production Methods: Industrial-scale production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, involving reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Alkyl halides, sulfonates, and strong bases.
Major Products Formed:
Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduced forms of the compound, such as amines and alcohols.
Substitution: Substituted pyridazines and imidazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It has potential biological activity, including antimicrobial and antitumor properties. Medicine: Research is ongoing to explore its use in drug development, particularly for conditions involving bacterial infections and cancer. Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Amino-6-(1H-benzimidazol-1-yl)pyridazin-3-ol: Similar structure but with a benzimidazole group instead of imidazole.
4-Amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol: Similar structure but with a pyrazole group instead of imidazole.
Uniqueness: 4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-amino-3-imidazol-1-yl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-5-3-6(10-11-7(5)13)12-2-1-9-4-12/h1-4H,(H2,8,10)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJGBAWAYKZHFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NNC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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